molecular formula C14H19BBrFO2 B6301295 3-Bromo-5-ethyl-2-fluorophenylboronic acid pinacol ester CAS No. 2121514-74-5

3-Bromo-5-ethyl-2-fluorophenylboronic acid pinacol ester

Cat. No.: B6301295
CAS No.: 2121514-74-5
M. Wt: 329.01 g/mol
InChI Key: YGAUQAKBMXMRSB-UHFFFAOYSA-N
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Description

3-Bromo-5-ethyl-2-fluorophenylboronic acid pinacol ester: is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-5-ethyl-2-fluorophenylboronic acid pinacol ester are organic compounds that participate in carbon-carbon bond-forming reactions . These reactions are typically facilitated by transition metal catalysts .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a new bond with an electrophilic organic group . In the transmetalation step, the boronic ester transfers an organic group from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction leads to the formation of new carbon-carbon bonds . This process is part of a broader class of reactions known as stereospecific transformations, which can also lead to the formation of new carbon-oxygen, carbon-nitrogen, carbon-halogen, and carbon-hydrogen bonds . These transformations can provide access to a broad array of diverse molecules with high enantioselectivity .

Pharmacokinetics

It’s known that organoboron compounds, in general, have some limitations related to their air and moisture sensitivity . This could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds with high enantioselectivity . The compound can also be used as a reactant for the preparation of functionalized dihalophenylboronic acid .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as air and moisture . These factors can affect the compound’s reactivity and stability, potentially limiting its utility in certain conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-ethyl-2-fluorophenylboronic acid pinacol ester typically involves the reaction of 3-Bromo-5-ethyl-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Phenylboronic Acid Pinacol Ester
  • 4-Bromo-2-fluorophenylboronic Acid Pinacol Ester
  • 3-Methyl-5-ethylphenylboronic Acid Pinacol Ester

Uniqueness: 3-Bromo-5-ethyl-2-fluorophenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. This makes it particularly useful in synthesizing complex molecules with precise functional group placement .

Properties

IUPAC Name

2-(3-bromo-5-ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BBrFO2/c1-6-9-7-10(12(17)11(16)8-9)15-18-13(2,3)14(4,5)19-15/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAUQAKBMXMRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Br)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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